2-Methyl-1-heptene
Overview
Description
2-Methyl-1-heptene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Heptene, 2-methyl-, and 2-Methylhept-1-ene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-heptene can be represented by the InChI string:InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3
. The compound has a molecular weight of 112.21 g/mol . Physical And Chemical Properties Analysis
2-Methyl-1-heptene has a density of 0.7±0.1 g/cm3, a boiling point of 117.7±7.0 °C at 760 mmHg, and a vapour pressure of 20.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±0.8 kJ/mol and a flash point of 10.0±0.0 °C . The compound has a molar refractivity of 38.7±0.3 cm3 .Scientific Research Applications
“2-Methyl-1-heptene” is a chemical compound with the molecular formula
C8H16
. It’s a type of hydrocarbon, specifically an alkene, which means it contains a carbon-carbon double bond .The properties of “2-Methyl-1-heptene” have been studied in the field of thermodynamics . For example, its boiling point has been measured to be approximately 392 K , and its fusion point is around 183.01 K . These properties are important for understanding the behavior of the compound under different conditions, which can be useful in various scientific and industrial applications.
- Field : Organic Chemistry
- Application : 2-Methyl-1-heptene has been used to study the epoxidation of olefins . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms .
- Method : In this application, an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) was used as an activator and Keggin polyoxometalate [bmim]3PW12O40 was the catalyst .
- Results : The specific results of this study are not provided in the source, but generally, the outcome of an epoxidation reaction is the formation of an epoxide .
- Field : Chemical Engineering
- Application : The thermophysical properties of 2-Methyl-1-heptene can be used in process simulators such as Aspen Plus . These simulators are used in the design, optimization, and analysis of chemical processes .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Epoxidation of Olefins
Thermophysical Property Datafile for Process Simulators
Safety And Hazards
2-Methyl-1-heptene is a highly flammable liquid and vapour. It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not inducing vomiting if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the affected areas should be rinsed with water .
properties
IUPAC Name |
2-methylhept-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBGGJURENJHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074009 | |
Record name | 1-Heptene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-heptene | |
CAS RN |
15870-10-7 | |
Record name | 2-Methyl-1-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15870-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015870107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1-HEPTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhept-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-HEPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950L7O6RJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.